5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole
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Overview
Description
5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an oxazole ring, a piperidine ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the piperidine and pyridine moieties. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . This method often employs palladium catalysts and boron reagents to facilitate the coupling of the different fragments.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyridine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives with additional functional groups, while reduction may yield simpler compounds with fewer double bonds.
Scientific Research Applications
5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(3-Methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole
- 5-Methyl-2-[1-[4-(3-methoxypyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole
- **2-[4-(3-Methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-benzoxazole
Uniqueness
What sets 5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole apart from similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12-5-4-8-18-16(12)22-15-6-9-20(10-7-15)14(3)17-19-11-13(2)21-17/h4-5,8,11,14-15H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVELFSXNZWYQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCN(CC2)C(C)C3=NC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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